2-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE
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Overview
Description
2-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE is a complex organic compound that features a triazole ring, a thiophene ring, and a hydrazinecarboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Attachment of the Thiophene Ring: This step may involve a coupling reaction, such as a Suzuki or Stille coupling.
Formation of the Hydrazinecarboxamide Group: This could involve the reaction of a hydrazine derivative with a carboxylic acid or ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the triazole ring or the hydrazinecarboxamide group.
Substitution: Substitution reactions might occur at various positions on the triazole or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds might be investigated for their potential as enzyme inhibitors or as ligands for various receptors.
Medicine
Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds often exhibit antifungal and antibacterial activities.
Thiophene Derivatives: Known for their applications in organic electronics and as intermediates in the synthesis of pharmaceuticals.
Hydrazinecarboxamide Derivatives: These compounds can act as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of 2-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE lies in its combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other compounds.
Properties
IUPAC Name |
[(Z)-[4-(1,2,4-triazol-1-ylmethyl)thiophen-2-yl]methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6OS/c10-9(16)14-12-2-8-1-7(4-17-8)3-15-6-11-5-13-15/h1-2,4-6H,3H2,(H3,10,14,16)/b12-2- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDDGVVTEQKDQF-OIXVIMQBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CN2C=NC=N2)C=NNC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1CN2C=NC=N2)/C=N\NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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